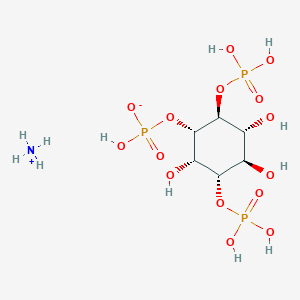
D-Myo-inositol 1,3,4-tris-*phosphate amm onium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Myo-inositol 1,3,4-tris-phosphate ammonium: is a chemical compound with the molecular formula C6H15O15P3 · 6NH3. It is a derivative of inositol phosphate, which plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling pathways, particularly in the regulation of calcium ions within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-tris-phosphate ammonium typically involves the regioselective protection and phosphorylation of myo-inositol. One common method includes the use of p-methoxybenzylation at specific positions followed by benzylation of the remaining hydroxyl groups. The key intermediate is then subjected to phosphorylation reactions to obtain the desired tris-phosphate derivative .
Industrial Production Methods: Industrial production of D-Myo-inositol 1,3,4-tris-phosphate ammonium often involves the extraction of myo-inositol from natural sources, followed by chemical synthesis. The process includes catalytic hydrogenation of fructose to convert it into myo-inositol, which is then phosphorylated under controlled conditions to produce the tris-phosphate derivative .
Analyse Chemischer Reaktionen
Types of Reactions: D-Myo-inositol 1,3,4-tris-phosphate ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different inositol phosphate derivatives.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, which have distinct biological activities and applications .
Wissenschaftliche Forschungsanwendungen
D-Myo-inositol 1,3,4-tris-phosphate ammonium has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other inositol phosphates and related compounds.
Biology: This compound plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.
Medicine: It is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Wirkmechanismus
The mechanism of action of D-Myo-inositol 1,3,4-tris-phosphate ammonium involves its role as a second messenger in cellular signaling pathways. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to specific receptors on the endoplasmic reticulum, leading to the
Eigenschaften
Molekularformel |
C6H18NO15P3 |
|---|---|
Molekulargewicht |
437.13 g/mol |
IUPAC-Name |
azanium;[(1S,2S,3S,4R,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1 |
InChI-Schlüssel |
LCBKVESQTQJLKF-WKCSCVCJSA-N |
Isomerische SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)









![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)

